molecular formula C10H15NO3 B13892216 (4-Acetamidocyclopent-2-en-1-yl)methyl acetate

(4-Acetamidocyclopent-2-en-1-yl)methyl acetate

Cat. No.: B13892216
M. Wt: 197.23 g/mol
InChI Key: NUVGPCPCBFRPHQ-UHFFFAOYSA-N
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Description

(4-Acetamidocyclopent-2-en-1-yl)methyl acetate is an organic compound with the molecular formula C₁₀H₁₅NO₃. This compound is characterized by a cyclopentene ring substituted with an acetamido group and a methyl acetate group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidocyclopent-2-en-1-yl)methyl acetate typically involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced catalysts and automated control systems ensures consistent quality and minimizes the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidocyclopent-2-en-1-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamido and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(4-Acetamidocyclopent-2-en-1-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetamidocyclopent-2-en-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and modifying the local environment.

Comparison with Similar Compounds

Similar Compounds

    (4-Acetamidocyclopent-2-en-1-yl)methyl acetate: shares similarities with compounds like and derivatives.

    Trifluorotoluene: Another compound with similar reactivity and applications in organic synthesis.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

(4-acetamidocyclopent-2-en-1-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVGPCPCBFRPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C=C1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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